Presqualene diphosphate(3-)

Description

Contextual Significance within Isoprenoid Biosynthesis

Isoprenoids, also known as terpenoids, represent the largest class of small molecules found in nature. nih.gov The biosynthesis of these compounds begins with the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov These precursors are sequentially condensed to form longer chain molecules.

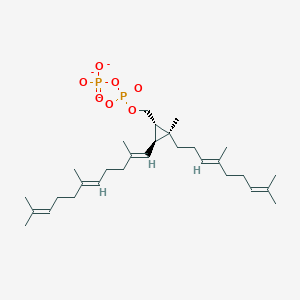

Presqualene diphosphate emerges at a crucial branch point in this pathway. It is synthesized through the head-to-head condensation of two molecules of farnesyl diphosphate (FPP), a C15 isoprenoid. ebi.ac.uknih.govacs.org This reaction is catalyzed by the enzyme squalene (B77637) synthase (SQS) and is a key regulatory step. fiveable.me The formation of PSPP is the first committed step in the biosynthesis of sterols. nih.govmicrobialtec.comuq.edu.au This unique cyclopropylcarbinyl diphosphate intermediate is then poised for a series of complex rearrangements. ebi.ac.ukresearchgate.net

Central Role in Triterpenoid and Sterol Metabolism

The synthesis of presqualene diphosphate is the gateway to the vast and diverse world of triterpenoids and sterols. researchgate.netsmpdb.ca Triterpenoids are a large group of natural products with a 30-carbon backbone derived from squalene. smpdb.ca Sterols, such as cholesterol in animals and ergosterol (B1671047) in fungi, are essential components of cellular membranes and precursors to steroid hormones. nih.govresearchgate.netacs.org

The conversion of PSPP is a two-step process catalyzed by squalene synthase. ebi.ac.uk In the first step, two molecules of FPP are condensed to form PSPP. acs.org Subsequently, in the presence of a reducing agent like NADPH, PSPP undergoes a reductive rearrangement to form squalene. nih.govacs.org Squalene then serves as the linear precursor for the cyclization reactions that lead to the formation of the characteristic ring structures of sterols and other triterpenoids. smpdb.ca The formation of PSPP and its subsequent conversion to squalene is a tightly regulated process, ensuring the appropriate flux of intermediates into these vital metabolic pathways. researchgate.netexpasy.org

Properties

Molecular Formula |

C30H49O7P2-3 |

|---|---|

Molecular Weight |

583.7 g/mol |

IUPAC Name |

[[(1S,2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2-methyl-3-[(1E,5E)-2,6,10-trimethylundeca-1,5,9-trienyl]cyclopropyl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C30H52O7P2/c1-23(2)13-9-15-25(5)17-11-18-27(7)21-28-29(22-36-39(34,35)37-38(31,32)33)30(28,8)20-12-19-26(6)16-10-14-24(3)4/h13-14,17,19,21,28-29H,9-12,15-16,18,20,22H2,1-8H3,(H,34,35)(H2,31,32,33)/p-3/b25-17+,26-19+,27-21+/t28-,29-,30-/m0/s1 |

InChI Key |

ATZKAUGGNMSCCY-VYCBRMPGSA-K |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/[C@H]1[C@@H]([C@@]1(C)CC/C=C(\C)/CCC=C(C)C)COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)COP(=O)([O-])OP(=O)([O-])[O-])C)C)C |

Synonyms |

presqualene diphosphate presqualene pyrophosphate |

Origin of Product |

United States |

Biosynthesis of Presqualene Diphosphate

Enzymatic Condensation of Farnesyl Diphosphate (B83284) (FPP)

The formation of presqualene diphosphate from two molecules of farnesyl diphosphate is a two-step process that occurs within the active site of specific enzymes. wikipedia.org This reaction is the committed step in the biosynthesis of sterols in eukaryotes and hopanoids in certain bacteria. wikipedia.org

In eukaryotic organisms, the enzyme responsible for the synthesis of presqualene diphosphate and its subsequent conversion to squalene (B77637) is squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase. wikipedia.org SQS is typically a membrane-associated protein, localized to the endoplasmic reticulum. wikipedia.org The enzyme catalyzes both the formation of PSPP from two FPP molecules and the subsequent reductive rearrangement of PSPP to squalene. wikipedia.org The active site of SQS contains two distinct regions to accommodate the two FPP substrates. wikipedia.org

The catalytic activity of SQS is dependent on the presence of divalent metal ions, such as Mg2+ or Mn2+, which are crucial for the binding of the diphosphate moieties of the FPP substrates. qmul.ac.uk The kinetic parameters of SQS have been characterized in a variety of eukaryotic species, highlighting the conserved nature of this essential enzyme.

| Organism | Km (FPP) (µM) | Vmax (nmol/min/mg) | kcat (s-1) | Reference |

|---|---|---|---|---|

| Trypanosoma cruzi | 5.25 | 1428.56 | 1.05 | nih.gov |

| Homo sapiens | Data Not Available | Data Not Available | Data Not Available | |

| Saccharomyces cerevisiae | Data Not Available | Data Not Available | Data Not Available | |

| Rattus norvegicus | Data Not Available | Data Not Available | Data Not Available |

The active site of eukaryotic SQS is characterized by the presence of highly conserved aspartate-rich motifs, which are essential for the binding of the FPP substrates via coordination with a magnesium ion. nih.gov In human SQS, these motifs are ⁸⁰DTLED⁸⁴ and ²¹⁹DYLED²²³. nih.gov Site-directed mutagenesis studies have identified several key amino acid residues that are critical for catalysis. For instance, in rat SQS, Tyr-171 is thought to play a crucial role in the initial ionization of FPP. wikipedia.org

| Residue | Organism | Proposed Function | Reference |

|---|---|---|---|

| Tyr-171 | Rattus norvegicus | Facilitates the initial ionization of FPP. | wikipedia.org |

| Asp-80, Thr-81, Leu-82, Glu-83, Asp-84 | Homo sapiens | FPP substrate binding (Aspartate-rich motif 1). | nih.gov |

| Asp-219, Tyr-220, Leu-221, Glu-222, Asp-223 | Homo sapiens | FPP substrate binding (Aspartate-rich motif 2). | nih.gov |

In many bacteria, the biosynthesis of hopanoids, which are structurally similar to sterols, also proceeds through a presqualene diphosphate intermediate. However, the enzymatic machinery can differ from that of eukaryotes. A key enzyme in this pathway is HpnD, a presqualene diphosphate synthase. acs.org Unlike the bifunctional eukaryotic SQS, HpnD specifically catalyzes the formation of PSPP from two molecules of FPP, and subsequent enzymes in the hopanoid biosynthesis pathway are responsible for its conversion to squalene. acs.org

The hpnD gene is often found in operons dedicated to hopanoid biosynthesis. Bacteria that possess the hpnD gene and are known to produce hopanoids are found across various phyla.

| Bacterial Species | HpnD Protein Characteristics | Reference |

|---|---|---|

| Zymomonas mobilis | Involved in the biosynthesis of the hopanoid precursor squalene from farnesyl diphosphate (FPP). Catalyzes the formation of presqualene diphosphate (PSPP) from two molecules of FPP. | acs.org |

| Rhodopseudomonas palustris | Functions in the initial step of hopanoid biosynthesis, converting FPP to PSPP. | acs.org |

| Planctomycetes | Catalyzes the initial step during C30 carotenoid biosynthesis. | researchgate.net |

Mechanistic Steps of PSPP Formation

The enzymatic synthesis of presqualene diphosphate is a mechanistically complex process that involves precise substrate positioning, a series of electronic rearrangements, and the formation of a unique cyclopropylcarbinyl intermediate.

The first step in the formation of presqualene diphosphate is the binding of two molecules of farnesyl diphosphate to the active site of the enzyme. wikipedia.org In eukaryotic SQS, the two FPP molecules bind to distinct but adjacent sites within a large central channel of the enzyme. nih.gov The binding is facilitated by the interaction of the diphosphate groups with divalent metal ions, which are coordinated by the aspartate-rich motifs of the enzyme. nih.gov

Once both FPP molecules are bound, the reaction is initiated by the ionization of one of the FPP molecules, which acts as the donor substrate. wikipedia.org This ionization involves the departure of the diphosphate group, leading to the formation of a farnesyl carbocation. wikipedia.org This step is believed to be facilitated by a conserved tyrosine residue (Tyr-171 in rat SQS) which may protonate the diphosphate leaving group. wikipedia.org

The highly reactive farnesyl carbocation then undergoes a nucleophilic attack by the C2-C3 double bond of the second FPP molecule, the acceptor substrate. ebi.ac.uk This results in the formation of a new carbon-carbon bond and a tertiary carbocation intermediate. ebi.ac.uk A subsequent proton abstraction from this intermediate, likely facilitated by a basic residue in the active site, leads to the closure of a three-membered ring, forming the characteristic cyclopropyl group of presqualene diphosphate. ebi.ac.uk This stable cyclopropylcarbinyl diphosphate intermediate, PSPP, is then poised for the next step in the pathway, its conversion to squalene in eukaryotes or further modification in the bacterial hopanoid pathway. wikipedia.org

Enzymology of Presqualene Diphosphate Transformation

Squalene (B77637) Synthase (SQS)-Catalyzed Reactions

Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase, is an enzyme located in the endoplasmic reticulum membrane. wikipedia.org It catalyzes the first committed step in sterol biosynthesis, a two-part reaction that begins with the formation of presqualene diphosphate (B83284) and concludes with its conversion to squalene. wikipedia.orgnih.gov This enzyme is a member of the Isoprenoid Synthase Type I superfamily and its activity is dependent on a divalent metal ion, typically Mg2+. wikipedia.orgebi.ac.ukresearchgate.net

PSPP as a Key Enzyme-Bound Intermediate

Presqualene diphosphate is a crucial, stable intermediate that is formed and remains bound to the squalene synthase enzyme during the catalytic cycle. ebi.ac.uknih.gov In the initial step of the SQS-catalyzed reaction, two molecules of farnesyl diphosphate (FPP) bind to the enzyme. nih.gov The reaction is initiated by the ionization of one FPP molecule, creating an allylic carbocation. wikipedia.org A tyrosine residue, Tyr-171, plays a key role by donating a proton to facilitate the removal of pyrophosphate. wikipedia.orgebi.ac.uk The resulting carbocation is then attacked by the double bond of the second FPP molecule. wikipedia.orgebi.ac.uk Subsequent deprotonation, also facilitated by Tyr-171, leads to the formation of the cyclopropane ring of PSPP. ebi.ac.uk

Isotope-trapping experiments and kinetic studies have demonstrated that under normal catalytic conditions, PSPP does not dissociate from the enzyme before being converted to squalene. nih.govelsevierpure.com This channeling of the intermediate is thought to protect the reactive and unstable carbocation intermediates from reacting with water. wikipedia.org In the absence of the reducing cofactor NAD(P)H, PSPP can accumulate, highlighting its stability as an enzyme-bound intermediate. ebi.ac.uk

Reductive Rearrangement of PSPP to Squalene

The conversion of PSPP to squalene is a complex process involving a series of carbocationic rearrangements and a final reduction step. wikipedia.orgnih.gov This second half-reaction is initiated by the ionization of the diphosphate group from PSPP, which generates a cyclopropylcarbinyl cation. wikipedia.orgresearchgate.net This is followed by a series of carefully controlled rearrangements within the enzyme's active site to ultimately form the linear hydrocarbon squalene. wikipedia.orgnih.gov

The presence of NAD(P)H is essential for the reductive conversion of PSPP to squalene. nih.govebi.ac.ukresearchgate.net In the final step of the rearrangement cascade, a hydride ion is transferred from NAD(P)H to a tertiary carbocation intermediate, leading to the formation of squalene. ebi.ac.uknih.gov The binding of NAD(P)H to the enzyme is a critical event that influences the reaction pathway. nih.gov Studies have shown that in the absence of NAD(P)H, SQS can catalyze the formation of other products, such as dehydrosqualene, or the hydrolysis of PSPP to form alcohols like rillingol. nih.govresearchgate.netacs.org The binding of NAD(P)H or its analogues appears to enhance the enzyme's ability to control the stereochemistry and regiochemistry of the carbocation rearrangements. nih.gov The availability of NADPH is a significant factor in regulating the synthesis of squalene. nih.gov

The rearrangement of the initial cyclopropylcarbinyl cation derived from PSPP is a subject of ongoing research. One proposed mechanism involves a 1,2-migration of a cyclopropane carbon-carbon bond to the carbocation, which results in the formation of a cyclobutyl carbocation. wikipedia.org This is followed by a second 1,2-migration to generate a tertiary cyclopropylcarbinyl cation. wikipedia.orgnih.gov The isolation of rillingol, a cyclopropylcarbinyl alcohol, from reactions conducted in the presence of an unreactive NAD(P)H analogue provides strong evidence for the existence of this tertiary cyclopropylcarbinyl cation intermediate. nih.govacs.org This intricate series of rearrangements is tightly controlled by the enzyme's active site to ensure the specific formation of the squalene backbone. nih.govebi.ac.uk

Kinetic and Mechanistic Investigations of SQS Activity

The intricate mechanism of squalene synthase has been elucidated through a combination of steady-state and pre-steady-state kinetic studies, as well as isotope-trapping experiments. nih.govelsevierpure.com These investigations have provided valuable insights into the sequence of substrate binding, the nature of the rate-limiting step, and the inhibition of the enzyme.

Kinetic studies have also uncovered that high concentrations of FPP can inhibit the formation of squalene, but not PSPP. nih.govelsevierpure.com This inhibition is competitive with respect to NADPH, suggesting that a third, non-reacting molecule of FPP can bind to the enzyme and interfere with the binding of the reducing cofactor. nih.govelsevierpure.com Interestingly, the binding of either NADPH or this inhibitory FPP molecule can stimulate the rate of PSPP formation. nih.govelsevierpure.com These complex kinetic behaviors have led to the proposal of detailed kinetic mechanisms that account for the multiple substrate and cofactor binding events and their influence on the catalytic cycle. nih.gov

Substrate Inhibition and Activation Effects

Squalene synthase exhibits complex kinetic behavior, including both substrate inhibition and activation, primarily related to its substrate, farnesyl diphosphate (FPP). High concentrations of FPP have been shown to inhibit the enzyme. nih.govelsevierpure.com This inhibition is specific to the second half-reaction—the conversion of PSPP to squalene—and does not affect the formation of PSPP itself. nih.govelsevierpure.comebi.ac.uk The inhibition by excess FPP is competitive with respect to the cofactor NADPH, suggesting that a third, non-reacting molecule of FPP may bind at or near the NADPH binding site, thereby impeding the reductive step of the reaction. nih.govelsevierpure.com

Conversely, the binding of certain molecules can stimulate the rate of PSPP formation. The binding of either NADPH or a third, non-reacting molecule of FPP has been observed to increase the rate of the first half-reaction, the condensation of two FPP molecules to form PSPP. nih.govelsevierpure.com This suggests an allosteric regulation mechanism where the binding of these molecules induces a conformational change that favors the initial condensation step. Studies with farnesyl diphosphate analog inhibitors have revealed different classes of inhibitors: one class binds to the free enzyme and the enzyme-substrate complex, while another binds only to the free enzyme, with its binding modulated by substrate concentration. nih.gov

Structural Biology of Squalene Synthase and PSPP Binding

The three-dimensional structure of squalene synthase (SQS) provides critical insights into how it binds its substrates and intermediates, including PSPP. The enzyme is a monotopic membrane protein anchored to the endoplasmic reticulum by a C-terminal domain, while its large N-terminal catalytic domain faces the cytosol. wikipedia.org The crystal structure of human SQS reveals that the protein is composed entirely of α-helices and folds into a single domain that forms a large, hydrophobic channel in the center. nih.govwikipedia.org This central channel houses the active sites for both half-reactions catalyzed by the enzyme. nih.govebi.ac.ukwikipedia.org The channel is open to the cytosol at one end, allowing the soluble FPP substrates and NADPH cofactor to enter, and leads to a completely enclosed, hydrophobic pocket at the other end, where the final product, squalene, is likely formed and released into the membrane. nih.govwikipedia.orgnih.gov

Active Site Architecture and Conserved Domains

The active site of squalene synthase is located within the central channel and is characterized by highly conserved residues essential for catalysis. nih.gov Squalene synthase belongs to the class I isoprenoid biosynthetic enzyme family, which often features aspartate-rich motifs. nih.gov Two such conserved aspartate-rich sequence motifs, DXXXD, are present in SQS and are crucial for binding the pyrophosphate moieties of the two FPP substrate molecules through the coordination of a divalent metal ion, typically Mg2+. nih.govnih.gov

Mutagenesis experiments have confirmed the importance of several conserved aspartate and arginine residues that line the channel walls in FPP binding. nih.gov The architecture suggests that two FPP molecules bind at the solvent-exposed end of the channel for the first reaction. nih.gov Once PSPP is formed, it is thought to translocate deeper into the hydrophobic pocket for the second reaction, a movement that sequesters the reactive carbocation intermediates from the aqueous solvent. nih.govebi.ac.uk Key residues, such as Tyr-171, act as a proton donor to facilitate the initial ionization of FPP, while residues like Phe-288 are thought to stabilize the carbocation intermediates formed during the rearrangement of PSPP. ebi.ac.uknih.gov

Key Conserved Residues and Motifs in Squalene Synthase

| Residue/Motif | Location/Domain | Proposed Function |

|---|---|---|

| DXXXD (Motif 1) | Conserved Aspartate-Rich Region | Binds pyrophosphate of FPP via Mg2+ |

| DXXXD (Motif 2) | Conserved Aspartate-Rich Region | Binds pyrophosphate of second FPP via Mg2+ |

| Tyr-171 | Active Site | Proton donor; facilitates pyrophosphate abstraction |

| Arg Residues | Lining the Central Channel | Stabilize the diphosphate leaving group |

| Phe-288 | Active Site | Stabilizes carbocation intermediates of the second half-reaction |

| 314VKIRK318 | Conserved Domain | Suggested NADPH binding site |

Enzyme-Intermediate Complex Studies

Structural studies of human SQS in complex with substrate analogs and the intermediate PSPP have provided a stepwise view of the catalytic mechanism. nih.govresearchgate.net The binding of substrate mimics, such as farnesyl thiopyrophosphate (FSPP), and the actual intermediate, PSPP, has been visualized through X-ray crystallography (e.g., PDB ID: 3WEH for the PSPP complex). researchgate.net These studies confirm that the pyrophosphate groups are coordinated by Mg²⁺ ions and interact with the conserved aspartate-rich motifs. nih.govnih.gov The binding of PSPP occurs within the central channel, positioning it for the subsequent rearrangement and reduction. researchgate.net Analysis of a mutant enzyme (F288L) complexed with PSPP revealed a locally closed conformation, which has been used to model the binding of NADPH, further delineating the four major steps of the mechanism: substrate binding, condensation, intermediate formation, and translocation. nih.gov

Alternative PSPP Transformation Pathways in Microorganisms

While in eukaryotes, squalene synthase catalyzes both the formation of PSPP and its subsequent conversion to squalene, some bacteria utilize a different, multi-enzyme pathway for squalene biosynthesis. acs.org In bacteria such as Zymomonas mobilis and Rhodopseudomonas palustris, the synthesis of squalene from FPP involves three separate enzymes. acs.org

The first step is catalyzed by the enzyme HpnD, which is homologous to the N-terminal domain of SQS and is responsible for condensing two molecules of FPP to form PSPP. acs.org However, instead of being reduced to squalene, the PSPP is then converted by a second enzyme, HpnC, into hydroxysqualene (HSQ). acs.org Finally, a third enzyme, HpnE, which belongs to the amine oxidoreductase family, reduces HSQ to produce squalene. acs.org This three-enzyme pathway (HpnD-HpnC-HpnE) represents a distinct evolutionary strategy for squalene production in certain prokaryotes. acs.org Another enzyme, dehydrosqualene synthase (CrtM) from Staphylococcus aureus, is a squalene synthase-like enzyme that primarily produces dehydrosqualene but has also been shown to produce squalene. researchgate.net

Enzymes in Bacterial Squalene Biosynthesis Pathway

| Enzyme | Function | Input Substrate | Product |

|---|---|---|---|

| HpnD | Condensation | Farnesyl Diphosphate (FPP) x 2 | Presqualene Diphosphate (PSPP) |

| HpnC | Conversion | Presqualene Diphosphate (PSPP) | Hydroxysqualene (HSQ) |

| HpnE | Reduction | Hydroxysqualene (HSQ) | Squalene |

Bacterial HpnC/HpnD/HpnE Pathway to Squalene

In many bacteria, the synthesis of squalene from farnesyl diphosphate (FPP) is not accomplished by a single squalene synthase enzyme as seen in eukaryotes, but rather by a unique three-enzyme pathway involving HpnC, HpnD, and HpnE. acs.orgacs.org This pathway is a part of the gene clusters responsible for hopanoid biosynthesis. researchgate.netnih.gov

The process begins with the HpnD enzyme, which catalyzes the condensation of two molecules of FPP to form presqualene diphosphate (PSPP). researchgate.netacs.org Following its formation, PSPP is converted by the HpnC enzyme into hydroxysqualene (HSQ). researchgate.netacs.org This step represents a significant deviation from the eukaryotic pathway, where PSPP is directly reduced. The final step in this bacterial pathway is the reduction of HSQ to squalene, a reaction catalyzed by the HpnE enzyme, which is a member of the amine oxidoreductase family and utilizes FAD. researchgate.netacs.orgacs.org

The concerted action of these three enzymes—HpnD, HpnC, and HpnE—constitutes a novel route for squalene biosynthesis in bacteria. acs.org The genes for these enzymes are often found clustered together, indicating their cooperative function in the production of hopanoid precursors. researchgate.netnih.gov Studies involving the expression of these genes in Escherichia coli, a bacterium that does not naturally produce squalene, have confirmed that all three enzymes are necessary for the conversion of FPP to squalene. acs.orgnih.gov

| Enzyme | Gene | Substrate | Product | Function |

| HpnD | hpnD | 2x Farnesyl diphosphate (FPP) | Presqualene diphosphate (PSPP) | Condensation of two FPP molecules. researchgate.netacs.org |

| HpnC | hpnC | Presqualene diphosphate (PSPP) | Hydroxysqualene (HSQ) | Hydrolytic rearrangement of PSPP. researchgate.netacs.org |

| HpnE | hpnE | Hydroxysqualene (HSQ) | Squalene | FAD-dependent reduction of HSQ. researchgate.netacs.org |

This multi-enzyme system highlights a key difference in the metabolic strategies employed by bacteria compared to eukaryotes for the synthesis of fundamental membrane lipids. researchgate.net

Dehydrosqualene Synthase (CrtM) Activity

Dehydrosqualene synthase, encoded by the crtM gene, is another key enzyme in isoprenoid biosynthesis, particularly in the production of C30 carotenoids like staphyloxanthin, notably found in organisms such as Staphylococcus aureus. While distinct from the squalene synthase (SQS) and the HpnCDE pathway, CrtM belongs to the same trans-isoprenyl diphosphate synthases head-to-head (Trans-IPPS-HH) family. nih.govbiorxiv.org

The primary function of CrtM is to catalyze the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form 4,4'-diapophytoene (dehydrosqualene). This reaction is mechanistically similar to the first step of squalene synthesis, which produces presqualene diphosphate. However, CrtM directly yields the C30 carotenoid precursor without a separate reduction step. The biosynthesis of 4,4'-diapophytoene by CrtM is largely restricted to Firmicutes. biorxiv.org

Enzymatic Divergence and Evolution of SQS-like Enzymes

The enzymes responsible for the synthesis of squalene and related C30 isoprenoids, including SQS, the HpnCDE system, and CrtM, all belong to the trans-isoprenyl diphosphate synthases head-to-head (Trans-IPPS-HH) protein family. nih.govnih.gov This shared ancestry points to a common evolutionary origin, with subsequent divergence leading to the distinct pathways observed today.

Phylogenetic analyses suggest that the HpnCDE pathway is ancient and widespread in bacteria, likely originating from enzymes involved in carotenoid biosynthesis. nih.gov This system appears to be metabolically versatile. In contrast, the single-enzyme squalene synthase (Sqs) is thought to have emerged later, possibly related to a specialization of squalene biosynthesis, and has been subject to lateral gene transfer between different domains of life. nih.gov

The evolutionary relationship extends to carotenoid biosynthesis. For instance, HpnE, the reductase in the bacterial squalene pathway, is homologous to CrtN/P, which are desaturases that act on C30 backbones in carotenoid synthesis pathways. nih.govbiorxiv.org This suggests that the squalene production pathway and C30 carotenoid synthesis pathways are evolutionarily intertwined. It is proposed that squalene itself can serve as a precursor for C30 carotenoids in some bacteria, a pathway referred to as the "squalene route," which is considered widespread among prokaryotes. nih.govbiorxiv.org

The divergence of these enzyme families reflects the adaptation of organisms to produce a diverse array of essential triterpenoids and carotenoids from common isoprenoid precursors. nih.gov

| Enzyme/System | Precursor | Intermediate | Final Product | Primary Domain/Phylum | Evolutionary Note |

| HpnCDE | 2x FPP | PSPP, HSQ | Squalene | Bacteria | Ancestral pathway derived from carotenoid biosynthesis enzymes. nih.gov |

| Squalene Synthase (SQS) | 2x FPP | PSPP (enzyme-bound) | Squalene | Eukaryotes, some Bacteria & Archaea | Prone to lateral gene transfer; represents a specialization. nih.gov |

| Dehydrosqualene Synthase (CrtM) | 2x FPP | N/A | 4,4'-Diapophytoene | Firmicutes | Restricted distribution, for C30 carotenoid synthesis. biorxiv.org |

Presqualene Diphosphate Phosphatase (PLPP6) Activity

Recent research has identified a specific phosphatase, PLPP6, which acts on presqualene diphosphate. This enzyme is part of the lipid phosphate phosphatase family and plays a role in regulating the levels of polyisoprenoid diphosphates.

Hydrolysis of PSPP to Presqualene Phosphate/Alcohol

The enzymatic activity of PLPP6 involves the hydrolysis of the diphosphate group of presqualene diphosphate (PSPP). This reaction sequentially removes the phosphate groups, leading to the formation of presqualene monophosphate and subsequently presqualene alcohol. This activity modulates the pool of PSPP available for conversion into downstream products like squalene.

Regulatory Aspects of Presqualene Diphosphate Metabolism

Transcriptional Regulation of Squalene (B77637) Synthase

The primary level of control over the synthesis of presqualene diphosphate (B83284) occurs at the transcriptional level of the gene encoding squalene synthase (FDFT1). The expression of this gene is exquisitely sensitive to the cell's cholesterol content, a classic example of feedback regulation. When cellular sterol levels are low, the transcription of the squalene synthase gene is upregulated to promote cholesterol synthesis. Conversely, when sterol levels are high, transcription is suppressed. wikipedia.org

This regulation is primarily orchestrated by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs) . wikipedia.org In particular, SREBP-1a and SREBP-2 are key activators of squalene synthase gene transcription. nih.gov When intracellular cholesterol levels fall, SREBPs are proteolytically cleaved, releasing their active N-terminal domain, which then translocates to the nucleus. Inside the nucleus, these active SREBPs bind to specific DNA sequences called sterol regulatory elements (SREs) located in the promoter region of the squalene synthase gene, thereby initiating its transcription. wikipedia.org

The promoter of the human squalene synthase gene is notably complex, containing multiple binding sites for SREBPs and other accessory transcription factors, which allows for fine-tuned and robust regulation in response to varying cellular needs. nih.gov This intricate transcriptional control ensures that the production of squalene synthase, and consequently presqualene diphosphate, is tightly coupled to the cell's demand for cholesterol.

In the yeast Saccharomyces cerevisiae, the regulation of the squalene synthase gene, known as ERG9, involves a different set of transcription factors, highlighting the evolutionary diversity in the regulatory mechanisms of this crucial metabolic step.

Enzymatic Regulation and Feedback Mechanisms

Beyond transcriptional control, the activity of squalene synthase itself is subject to direct enzymatic regulation and feedback mechanisms. This provides a more immediate and rapid means of modulating the production of presqualene diphosphate in response to fluctuating metabolite levels.

A primary mode of enzymatic regulation is feedback inhibition by downstream products of the sterol biosynthetic pathway. High levels of cholesterol and other sterols can directly inhibit the activity of squalene synthase, thereby reducing the rate of presqualene diphosphate formation. nih.gov This allosteric regulation ensures that the pathway is swiftly throttled when sufficient end-product is available.

Furthermore, the substrate of the enzyme, farnesyl diphosphate (FPP) , also plays a regulatory role. While FPP is the necessary precursor for the synthesis of presqualene diphosphate, high concentrations of FPP have been shown to inhibit the second half-reaction catalyzed by squalene synthase—the conversion of presqualene diphosphate to squalene. nih.gov This substrate inhibition mechanism may serve to prevent the excessive accumulation of squalene while allowing the formation of presqualene diphosphate, which itself may have distinct cellular functions. Interestingly, presqualene diphosphate itself does not appear to exert feedback inhibition on the enzyme. nih.gov

| Regulatory Molecule | Effect on Squalene Synthase Activity | Mechanism |

| Cholesterol/Sterols | Inhibition | Feedback Inhibition |

| Farnesyl Diphosphate (FPP) | Inhibition of Squalene Formation | Substrate Inhibition |

| Presqualene Diphosphate (PSPP) | No significant inhibition | - |

| NADPH | Required for Squalene Formation | Cofactor |

Metabolic Flux Control at the PSPP Branch Point

The synthesis of presqualene diphosphate represents a critical branch point in the isoprenoid biosynthetic pathway. The precursor molecule, farnesyl diphosphate (FPP), is a central intermediate that can be shunted into several metabolic routes, including the synthesis of non-sterol isoprenoids like dolichols, ubiquinone (coenzyme Q10), and prenylated proteins, which are essential for various cellular functions. wikipedia.orgsemanticscholar.org

The commitment of FPP to the sterol pathway is catalyzed by squalene synthase, making this enzyme the gatekeeper for cholesterol biosynthesis. wikipedia.org The tight regulation of squalene synthase activity is therefore paramount for controlling the metabolic flux of FPP towards either sterol or non-sterol products. nih.govsemanticscholar.org

Inhibition of Presqualene Diphosphate Dependent Enzymes

Mechanism-Based Inhibitors Targeting Squalene (B77637) Synthase

Mechanism-based inhibitors are designed to specifically target the active site of an enzyme by mimicking the substrate, transition state, or an intermediate of the catalyzed reaction. In the case of squalene synthase, these inhibitors often resemble farnesyl diphosphate (B83284) (FPP) or the intermediate, presqualene diphosphate. By binding to the active site, they can block the normal catalytic action of the enzyme, thereby reducing the production of squalene and influencing the entire downstream pathway of sterol synthesis scbt.com.

A significant focus in the development of squalene synthase inhibitors has been the synthesis of analogues of presqualene diphosphate. These molecules are designed to mimic the structure of the natural intermediate, thereby competitively inhibiting the enzyme. Various classes of PSPP analogues have been synthesized and evaluated for their inhibitory potency.

One notable class of PSPP analogues includes aziridine-containing compounds. These mimics of the cyclopropylcarbinyl intermediate have shown potent inhibitory activity against squalene synthase nih.gov. For example, studies on enantiopure aziridine analogues of PSPP have demonstrated that stereochemistry plays a crucial role in their inhibitory effect nih.gov. Other classes of inhibitors include benzhydrol-type compounds and bisphosphonates, which have also shown significant inhibition of squalene synthase nih.govmdpi.com. The inhibitory activities of these compounds are often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Below is an interactive data table summarizing the inhibitory activities of various presqualene diphosphate analogues against squalene synthase.

| Compound Class | Specific Analogue | Target Enzyme | IC50 (µM) |

| Aziridine Analogues | 2R,3S-N-bishomogeranyl aziridine diphosphate | Recombinant yeast squalene synthase | 1.17 ± 0.08 |

| 2S,3R-N-bishomogeranyl aziridine diphosphate | Recombinant yeast squalene synthase | 4.68 ± 0.32 | |

| Bisphosphonates | 2-alkyl aminoethyl-1,1-bisphosphonic acids | Trypanosoma cruzi squalene synthase | 0.005 - 0.039 |

| Benzhydrol Derivatives | Isomer A-(1S, 3R)-14i | Squalene Synthase | Not specified |

Note: The inhibitory activities can vary depending on the specific assay conditions and the source of the enzyme.

The stereochemistry of presqualene diphosphate analogues is a critical determinant of their inhibitory potency. The active site of squalene synthase is highly stereospecific, and inhibitors that more closely mimic the absolute stereochemistry of the natural intermediate, PSPP, tend to be more potent.

Research on enantiopure aziridine analogues of PSPP has provided clear evidence for this stereoselectivity. The (2R,3S)-diphosphate enantiomer, which corresponds to the absolute stereochemistry of PSPP, was found to be a significantly more potent inhibitor of recombinant yeast squalene synthase than its (2S,3R) stereoisomer, with an IC50 value approximately four-fold lower nih.gov. This highlights the importance of precise stereochemical control in the design of effective mechanism-based inhibitors. The rational design of such inhibitors often relies on a detailed understanding of the enzyme's three-dimensional structure and the specific interactions between the inhibitor and the amino acid residues within the active site scbt.com.

Impact on Downstream Metabolic Pathways

Inhibition of squalene synthase has significant consequences for downstream metabolic pathways, most notably the biosynthesis of cholesterol and other sterols. As the first committed step in sterol synthesis, blocking this enzyme diverts the metabolic flux away from the production of squalene and subsequent sterols scbt.comnih.gov. This can lead to a decrease in cellular cholesterol levels.

However, the impact of squalene synthase inhibition extends beyond just the sterol pathway. The accumulation of the substrate farnesyl diphosphate (FPP) can have several effects. FPP is a precursor for various other essential isoprenoids, including dolichols, ubiquinone (coenzyme Q), and prenylated proteins tno.nl. Therefore, inhibiting squalene synthase might lead to an increased availability of FPP for these other pathways. This is in contrast to the effects of HMG-CoA reductase inhibitors (statins), which act earlier in the pathway and deplete the pool of mevalonate, thereby affecting the synthesis of all downstream isoprenoids nih.gov. The specific inhibition of squalene synthase offers a more targeted approach to modulating cholesterol biosynthesis while potentially preserving the synthesis of other vital non-sterol isoprenoids nih.gov.

Research Applications of Enzyme Inhibitors

Inhibitors of presqualene diphosphate-dependent enzymes, particularly squalene synthase, serve as valuable research tools for a variety of applications. These inhibitors are instrumental in studying the regulation and intricate details of the isoprenoid biosynthetic pathway .

One key application is their use as chemical probes to investigate the mechanism of squalene synthase and other related enzymes. By using analogues of PSPP, researchers can trap the enzyme in specific conformational states, allowing for detailed structural and mechanistic studies nih.govtno.nl. Photoactive analogues of isoprenoid diphosphates have also been developed to identify and map the active sites of enzymes that utilize these substrates morressier.comresearchgate.net.

Furthermore, these inhibitors are crucial for exploring the physiological roles of various isoprenoids. By selectively blocking the production of sterols, researchers can investigate the consequences of sterol depletion on cellular processes and the potential for up-regulation or down-regulation of other metabolic pathways. Squalene synthase inhibitors have also been investigated for their therapeutic potential in treating hypercholesterolemia nih.govresearchgate.net. Additionally, because the isoprenoid pathway is essential in various organisms, including pathogenic fungi and protozoa, inhibitors of squalene synthase are being explored as potential antimicrobial and antiparasitic agents mdpi.com.

Advanced Research Methodologies for Presqualene Diphosphate Studies

Chemoenzymatic Synthesis of PSPP Analogues

The synthesis of PSPP and its analogues is a cornerstone of research into the sterol biosynthesis pathway. Chemoenzymatic approaches, which combine the precision of enzymatic reactions with the versatility of chemical synthesis, have proven particularly powerful for creating these complex molecules. These methods allow for the production of analogues with specific modifications, which are invaluable for probing enzyme mechanisms and developing potent enzyme inhibitors.

One notable chemoenzymatic strategy involves the use of microbial oxidation products as starting materials. For instance, cis-1,2-dihydrocatechol, derived from the microbial oxidation of toluene, has been successfully converted into enantiopure analogues of PSPP. niscpr.res.in This approach allows for the generation of chiral molecules that can be used to study the stereochemical requirements of enzymes that process PSPP. The synthesis involves a series of chemical transformations, including reactions such as saponification and Curtius rearrangement, to build the desired molecular framework before enzymatic phosphorylation. niscpr.res.in

A modular chemoenzymatic approach offers a flexible platform for generating a variety of terpene analogues, including those related to PSPP. nih.gov This method often starts with diphosphorylated precursors that can be synthesized in high yields. nih.gov Prenyl transferases are then employed to create farnesyl diphosphate (B83284) (FPP) analogues, which can subsequently be used with terpene synthases to produce a diverse array of non-natural terpenoids. nih.gov This modularity allows researchers to systematically alter the structure of the FPP precursors to investigate how these changes affect the formation and subsequent processing of PSPP analogues.

The table below summarizes some of the key chemical reactions and enzymes used in the chemoenzymatic synthesis of PSPP analogues.

| Reaction/Enzyme | Role in Synthesis | Example Application |

| Microbial Oxidation | Provides chiral starting materials | Conversion of toluene to cis-1,2-dihydrocatechol niscpr.res.in |

| Saponification | Converts esters to carboxylic acids | A step in the synthesis of cyclopropylamine precursors niscpr.res.in |

| Curtius Rearrangement | Converts carboxylic acids to isocyanates | A step in the synthesis of cyclopropylamine precursors niscpr.res.in |

| Prenyl Transferases | Synthesizes FPP and its analogues | Production of modified farnesyl diphosphates nih.gov |

| Terpene Synthases | Cyclizes FPP analogues | Production of unnatural sesquiterpenoids nih.gov |

Mutagenesis Studies of PSPP-Processing Enzymes

Mutagenesis studies are a powerful tool for dissecting the structure-function relationships of enzymes that process PSPP, primarily squalene (B77637) synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1). nih.govnih.gov SQS catalyzes the two-step conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene, with PSPP as an intermediate. merckmillipore.commerckmillipore.comebi.ac.uk By systematically altering the amino acid sequence of SQS, researchers can identify critical residues involved in substrate binding, catalysis, and product release.

Site-directed mutagenesis has been instrumental in elucidating the catalytic mechanism of human SQS. merckmillipore.commerckmillipore.com Studies have identified specific amino acid residues that are crucial for the binding of the NADPH cofactor, which is required for the reductive step of the reaction. merckmillipore.commerckmillipore.com For example, the F288L mutation in human SQS has been used to trap the enzyme in a complex with PSPP, providing valuable structural insights into the intermediate state of the enzyme. merckmillipore.commerckmillipore.com

Mutagenesis studies have also shed light on the regulation of SQS expression. Three binding sites for sterol regulatory element-binding proteins (SREBPs) have been identified within the promoter region of the human SQS gene. nih.gov Mutating these sites has revealed their importance in the transcriptional activation of SQS by SREBP family members, which are key regulators of cholesterol homeostasis. nih.gov

The table below highlights some key findings from mutagenesis studies on squalene synthase.

| Mutation/Targeted Residue | Enzyme | Effect | Significance |

| F288L | Human Squalene Synthase | Facilitates the formation of a stable enzyme-PSPP complex merckmillipore.commerckmillipore.com | Provided a structural snapshot of the enzyme with its intermediate. merckmillipore.commerckmillipore.com |

| Tyr-171 | Squalene Synthase | Acts as a proton donor to facilitate the abstraction of pyrophosphate from FPP. wikipedia.org | Crucial for the initiation of the first half-reaction. wikipedia.org |

| SREBP binding sites | Human SQS gene promoter | Abolishes transcriptional activation by SREBPs. nih.gov | Demonstrates the mechanism of SQS gene regulation by cholesterol levels. nih.gov |

Spectroscopic and Structural Analysis Techniques for Enzyme-Intermediate Interactions

Understanding the precise interactions between PSPP and the enzymes that process it is crucial for a complete picture of the sterol biosynthesis pathway. A variety of spectroscopic and structural analysis techniques are employed to visualize these interactions at the molecular level.

X-ray crystallography has been a cornerstone in this field, providing high-resolution three-dimensional structures of enzymes in complex with substrates, analogues, and intermediates. The crystal structure of human squalene synthase has been solved in complex with several substrate analogues and intermediates, including PSPP. merckmillipore.commerckmillipore.com These structures have revealed the intricate network of interactions within the enzyme's active site and have provided a stepwise view of the catalytic mechanism. merckmillipore.commerckmillipore.com They have also helped to delineate the four major steps of the reaction: substrate binding, condensation, intermediate formation, and translocation. merckmillipore.commerckmillipore.com

Spectroscopic techniques provide dynamic information about enzyme-intermediate interactions in solution. Ultraviolet-visible (UV-Vis) spectroscopy can be used to monitor changes in the protein structure upon ligand binding. nih.govresearchgate.net Fluorescence spectroscopy, particularly the monitoring of intrinsic protein fluorescence, is a sensitive method for studying the formation of protein-ligand complexes. researchgate.net Other advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and electron paramagnetic resonance (EPR) spectroscopy can provide detailed information about the electronic and structural environment of the bound intermediate. nih.gov

The following table summarizes the application of various analytical techniques in studying enzyme-PSPP interactions.

| Technique | Information Provided | Example Application |

| X-ray Crystallography | High-resolution 3D structure of the enzyme-intermediate complex. merckmillipore.commerckmillipore.com | Determining the binding mode of PSPP in the active site of squalene synthase. merckmillipore.commerckmillipore.com |

| UV-Visible Spectroscopy | Changes in protein conformation upon ligand binding. nih.govresearchgate.net | Monitoring the interaction between an enzyme and PSPP analogues. nih.gov |

| Fluorescence Spectroscopy | Detection of complex formation and determination of binding affinities. researchgate.net | Studying the binding of PSPP to squalene synthase. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Detailed structural and dynamic information about the bound ligand and the protein. nih.gov | Characterizing the conformation of PSPP within the enzyme's active site. |

| Electron Paramagnetic Resonance (EPR) | Information about paramagnetic species, useful for studying radical intermediates. nih.gov | Investigating potential radical mechanisms in the conversion of PSPP. |

Metabolomic Approaches for PSPP Quantification and Pathway Analysis

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform for quantifying PSPP and analyzing its role in the broader context of the sterol biosynthesis pathway. nih.govresearchgate.net These approaches allow for a comprehensive snapshot of the metabolic state and can reveal how the levels of PSPP and related metabolites change in response to genetic or environmental perturbations.

Mass spectrometry (MS)-based metabolomics is a highly sensitive and widely used technique for the detection and quantification of a vast number of metabolites, including PSPP. nih.gov Coupled with separation techniques like liquid chromatography (LC), LC-MS allows for the accurate measurement of PSPP levels in complex biological samples. nih.gov This is crucial for understanding the flux through the sterol pathway and for identifying potential bottlenecks or regulatory points.

Metabolomic approaches are also invaluable for pathway analysis. By measuring the levels of multiple metabolites in the sterol biosynthesis pathway, from early precursors to downstream products, researchers can gain a systems-level understanding of how the pathway is regulated. creative-proteomics.comfrontiersin.orgnih.gov For example, metabolomic profiling can be used to study the effects of squalene synthase inhibitors on the accumulation of PSPP and other upstream metabolites. This information is critical for drug development and for understanding the metabolic consequences of targeting specific enzymes in the pathway.

The table below outlines the key applications of metabolomics in the study of PSPP.

| Metabolomic Application | Methodology | Key Insights |

| Quantification of PSPP | Liquid Chromatography-Mass Spectrometry (LC-MS) nih.gov | Accurate measurement of PSPP levels in biological samples, enabling the study of metabolic flux. |

| Sterol Pathway Profiling | Untargeted or targeted metabolomics using LC-MS or GC-MS. creative-proteomics.comfrontiersin.org | Comprehensive analysis of sterol biosynthesis intermediates, revealing regulatory mechanisms and the effects of inhibitors. |

| Flux Analysis | Stable isotope tracing combined with metabolomics. | Determination of the rate of PSPP synthesis and consumption, providing a dynamic view of the pathway. |

| Biomarker Discovery | Comparative metabolomics of healthy versus diseased states. | Identification of changes in PSPP and related metabolites that may serve as biomarkers for diseases related to sterol metabolism. |

Q & A

Basic Research Questions

Q. What enzymatic steps are involved in the conversion of farnesyl diphosphate (FPP) to presqualene diphosphate (PSPP) in squalene biosynthesis, and how are these steps experimentally validated?

- The conversion of FPP to PSPP is catalyzed by squalene synthase (SSL-1) in a head-to-head condensation reaction. This step is validated using isotopic labeling (e.g., -FPP) to track carbon flux and enzyme kinetics assays with purified SSL-1 . Subsequent rearrangement of PSPP to squalene involves squalene synthase (SSL-2), which can be studied via HPLC analysis of reaction intermediates .

Q. What chromatographic methods are optimal for quantifying PSPP in biological matrices, and how are matrix interferences mitigated?

- High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used. Interferences from isoprenoid precursors (e.g., FPP) are minimized using reverse-phase columns with ion-pairing reagents (e.g., tetrabutylammonium acetate) and selective multiple reaction monitoring (MRM) transitions .

Q. How do researchers distinguish between PSPP's roles in primary squalene biosynthesis versus alternative pathways (e.g., hydroxysqualene production)?

- Pathway-specific byproducts are detected using enzymatic assays with recombinant hydroxysqualene synthase (EC 4.2.3.156) and comparative GC-MS profiling of lipid extracts. Knockout strains lacking hydroxysqualene synthase (HpnC) can confirm pathway specificity .

Advanced Research Questions

Q. How does the absolute stereochemistry of PSPP influence its catalytic function, and what advanced techniques resolve its configuration?

- The (1R,2R,3R)-PSPP enantiomer is essential for squalene synthase activity. Absolute stereochemistry is determined via X-ray crystallography of enzyme-PSPP complexes and -NMR analysis of diastereomeric phosphoramidate derivatives .

Q. What experimental evidence supports the two-step catalytic mechanism of squalene synthase involving PSPP as an intermediate?

- Isotopic trapping experiments with -labeled water confirm PSPP's transient formation. Site-directed mutagenesis of conserved aspartate residues (e.g., D52 in rat squalene synthase) disrupts PSPP binding, validating its role in the reaction mechanism .

Q. How do prokaryotic and eukaryotic PSPP metabolic pathways differ, and what phylogenetic analyses highlight these divergences?

- In eukaryotes, a single enzyme (squalene synthase) catalyzes both FPP condensation and PSPP rearrangement. Prokaryotes use three separate enzymes (HpnD, HpnC, HpnE). Phylogenetic trees constructed from SSL and Hpn protein sequences reveal divergent evolutionary clades, supporting horizontal gene transfer hypotheses .

Q. What strategies are employed to design enantioselective squalene synthase inhibitors using PSPP analogues?

- Aziridine-containing PSPP mimics (e.g., (3S)-aziridine-PSPP) are synthesized to exploit stereospecific binding pockets. Inhibitor efficacy is assessed via IC measurements and molecular docking simulations with squalene synthase crystal structures .

Q. How do contradictory reports on PSPP subcellular localization inform experimental designs for compartment-specific quantification?

- Discrepancies in cytosolic vs. lipid droplet localization are addressed using subcellular fractionation coupled with immunogold labeling and organelle-specific fluorescent probes (e.g., GFP-tagged PSPP-binding proteins) .

Methodological Considerations

- Data Contradiction Analysis : When reconciling PSPP pool size variations, normalize measurements to total phospholipid content and account for species-specific enzyme kinetics .

- Experimental Design : Use in vitro reconstitution systems with purified enzymes (e.g., SSL-1/SSL-2) to isolate PSPP-related steps from competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.